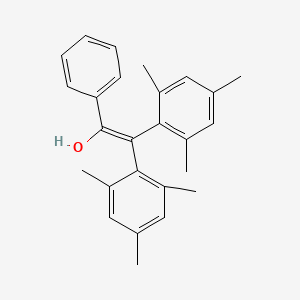
Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C26H28O It is known for its unique structure, which includes a phenyl group and two 2,4,6-trimethylphenyl groups attached to an ethenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- typically involves the reaction of phenylmagnesium bromide with 2,2-bis(2,4,6-trimethylphenyl)ethanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethenol, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)-: Similar structure but different positioning of the phenyl group.
1,2,2-Tris(2,4,6-trimethylphenyl)ethenol: Contains an additional trimethylphenyl group, leading to different chemical properties.
Uniqueness
Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
77787-80-5 |
|---|---|
Molecular Formula |
C26H28O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-phenyl-2,2-bis(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C26H28O/c1-16-12-18(3)23(19(4)13-16)25(26(27)22-10-8-7-9-11-22)24-20(5)14-17(2)15-21(24)6/h7-15,27H,1-6H3 |
InChI Key |
GOOGGQIASMCXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C2=CC=CC=C2)O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















